1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(mesitylethynyl)anthracene
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Overview
Description
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene is a fluorinated anthracene derivative. This compound is known for its unique structural properties, which make it a promising candidate for various applications, particularly in the field of organic electronics. The presence of multiple fluorine atoms and ethynyl groups contributes to its high electron affinity and stability .
Preparation Methods
The synthesis of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-dichlorooctafluoroanthracene and 2-(2,4,6-trimethylphenyl)ethynyl.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions. This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Procedure: The 9,10-dichlorooctafluoroanthracene is reacted with 2-(2,4,6-trimethylphenyl)ethynyl in the presence of the palladium catalyst and base.
Chemical Reactions Analysis
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene has several scientific research applications:
Organic Electronics: The compound is used as an n-type semiconductor in organic field-effect transistors (OFETs) due to its high electron affinity and stability.
Optics Research: Its impressive fluorescence properties make it useful in the field of optics research, particularly in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene involves its interaction with molecular targets and pathways:
Electron Transport: The compound’s high electron affinity allows it to efficiently transport electrons, making it an effective n-type semiconductor.
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene can be compared with other similar compounds:
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene: This compound also has high electron affinity and is used in OFETs, but it lacks the ethynyl groups that enhance molecular stacking.
Octafluoroanthraquinone: This compound is another fluorinated anthracene derivative with applications in organic electronics, but it has different functional groups that affect its properties.
Properties
CAS No. |
1067426-46-3 |
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Molecular Formula |
C36H22F8 |
Molecular Weight |
606.5 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene |
InChI |
InChI=1S/C36H22F8/c1-15-11-17(3)21(18(4)12-15)7-9-23-25-27(31(39)35(43)33(41)29(25)37)24(10-8-22-19(5)13-16(2)14-20(22)6)28-26(23)30(38)34(42)36(44)32(28)40/h11-14H,1-6H3 |
InChI Key |
YYIVDNHHWCQYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#CC2=C3C(=C(C4=C2C(=C(C(=C4F)F)F)F)C#CC5=C(C=C(C=C5C)C)C)C(=C(C(=C3F)F)F)F)C |
Origin of Product |
United States |
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